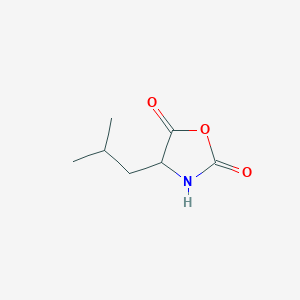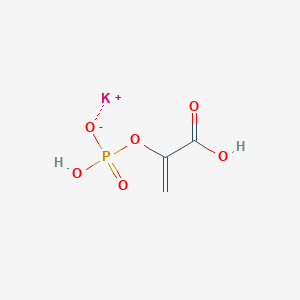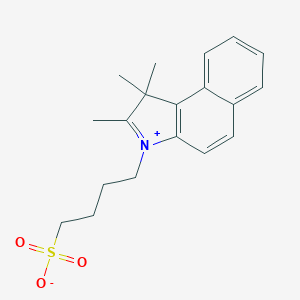
4-(Trifluorometoxi)bromuro de bencilo
Descripción general
Descripción
4-(Trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl bromide moiety. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: 4-(Trifluoromethoxy)benzyl bromide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It is employed in the synthesis of bioreductive drugs, such as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, which has shown antitubercular activity .
Industry: The compound is used as an intermediate in the production of specialty chemicals and materials, including polymers and advanced materials .
Mecanismo De Acción
Target of Action
4-(Trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own .
Mode of Action
As a synthetic intermediate, 4-(Trifluoromethoxy)benzyl bromide’s primary mode of action is through its reactions with other compounds. The bromide group (-Br) attached to the benzyl part of the molecule is a good leaving group, making it susceptible to nucleophilic attack . This allows it to be used in various organic synthesis reactions .
Biochemical Pathways
It can be used to synthesize other compounds that do .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it is used in and the compounds it is reacted with .
Result of Action
The primary result of 4-(Trifluoromethoxy)benzyl bromide’s action is the formation of new compounds through organic synthesis . For example, it has been used in the synthesis of bioreductive drugs .
Action Environment
The action of 4-(Trifluoromethoxy)benzyl bromide is highly dependent on the environmental conditions of the reaction it is used in . Factors such as temperature, solvent, and the presence of other reactants can greatly influence its reactivity and the outcome of the reaction . It should be noted that this compound is corrosive and can cause severe skin burns and eye damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl bromide typically involves the bromination of 4-(trifluoromethoxy)toluene. One common method includes the reaction of 4-(trifluoromethoxy)toluene with bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl position.
Industrial Production Methods: In industrial settings, the production of 4-(Trifluoromethoxy)benzyl bromide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process generally includes the bromination of 4-(trifluoromethoxy)toluene using bromine or other brominating agents under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Friedel-Crafts Alkylation: It can participate in Friedel-Crafts alkylation reactions to introduce the benzyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Friedel-Crafts Alkylation: Aluminum chloride or other Lewis acids are used as catalysts, and the reactions are conducted under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Friedel-Crafts Alkylation: The major products are benzylated aromatic compounds.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzyl bromide
- 4-Methylbenzyl bromide
- 4-Fluorobenzyl bromide
- 1-Bromo-4-(trifluoromethoxy)benzene
- 3,4-Dichlorobenzyl bromide
- Benzyl bromide
Uniqueness: 4-(Trifluoromethoxy)benzyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other benzyl bromides. The trifluoromethoxy group increases the electrophilicity of the benzyl carbon, making it more reactive in nucleophilic substitution reactions . Additionally, the trifluoromethoxy group can influence the biological activity of compounds synthesized using this intermediate .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPUJCKXLOHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198855 | |
| Record name | 4-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50824-05-0 | |
| Record name | 4-Trifluoromethoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50824-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Trifluoromethoxy)benzyl bromide in the synthesis of heat-resistant polymers?
A1: 4-(Trifluoromethoxy)benzyl bromide (1c) serves as a monomer in the Friedel-Crafts polymerization reaction described in the research paper []. It reacts with itself in the presence of aluminum chloride as a catalyst to form poly(arylenemethylene) (2c) []. This polymer exhibits enhanced thermal stability compared to its non-fluorinated counterpart, highlighting the impact of incorporating fluorine moieties into the polymer structure [].
Q2: How does the thermal stability of the polymer synthesized from 4-(Trifluoromethoxy)benzyl bromide compare to its non-fluorinated analog?
A2: The research demonstrates that the polymer derived from 4-(Trifluoromethoxy)benzyl bromide (2c) exhibits a lower temperature at 10% weight loss (T10) of 298°C compared to the non-fluorinated poly(arylenemethylene) (2d) with a T10 of 397°C []. While the fluorinated polymer shows a lower T10 in this specific comparison, the study generally concludes that incorporating fluorine moieties, such as the trifluoromethoxy group present in 1c, can enhance the thermal stability of poly(arylenemethylene)s []. Further investigation into the specific structural factors influencing the thermal stability differences between 2c and 2d would be interesting.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)






